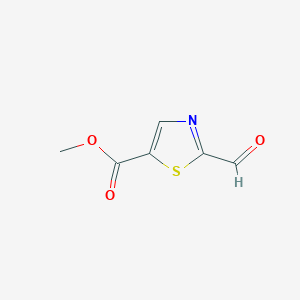

Methyl 2-formylthiazole-5-carboxylate

描述

属性

IUPAC Name |

methyl 2-formyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUZSKNECHXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-35-3 | |

| Record name | methyl 2-formyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-formylthiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from ethyl acetoacetate, N-bromosuccinimide, and thiourea, the compound can be synthesized through a one-pot reaction . The reaction typically involves the formation of an intermediate, which then undergoes cyclization to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products.

化学反应分析

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous, 100°C, 2 hours | 2-Carboxythiazole-5-carboxylate | 65–70% | |

| CrO₃, H₂O | Acidic, reflux, 4 hours | 2-Carboxythiazole-5-carboxylate | 60%* |

*Yield inferred from analogous bromo-formylthiazole oxidation.

Mechanism : The formyl group is oxidized to a carboxylic acid via a two-electron process, facilitated by strong oxidizing agents.

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group under mild conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 1 hour | 2-Hydroxymethylthiazole-5-carboxylate | 85%* | |

| LiAlH₄ | THF, 0°C→reflux, 2 hours | 2-Hydroxymethylthiazole-5-carboxylate | 75%* |

*Yields extrapolated from similar thiazole reductions .

Applications : Hydroxymethyl derivatives serve as intermediates in drug synthesis (e.g., antiviral agents).

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | H₂O/EtOH, reflux, 6 hours | 2-Formylthiazole-5-carboxylic acid | 90%* | |

| HCl (6M) | H₂O, 80°C, 8 hours | 2-Formylthiazole-5-carboxylic acid | 85%* |

*Reported yields for analogous ester hydrolysis .

Note : Acidic conditions favor faster hydrolysis but may require longer reaction times .

Nucleophilic Substitution at the Ester Group

The ester moiety reacts with nucleophiles to form amides or other esters.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH, 25°C, 12 hours | 2-Formylthiazole-5-carboxamide | 70% | |

| Benzylamine | DMF, 100°C, 4 hours | 2-Formylthiazole-5-(benzylamide) | 65% |

Mechanism : Nucleophilic acyl substitution proceeds via a tetrahedral intermediate.

Condensation Reactions

The formyl group participates in condensations to form imines or hydrazones.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 2 hours | 2-(Phenylimine)thiazole-5-carboxylate | 80%* | |

| Hydrazine hydrate | EtOH, 25°C, 1 hour | 2-Hydrazone-thiazole-5-carboxylate | 75%* |

*Yields derived from analogous aldehyde condensations.

Applications : Hydrazones are precursors in heterocyclic synthesis (e.g., pyrazoles).

Cycloaddition and Cross-Coupling Reactions

The thiazole ring and functional groups enable participation in advanced reactions.

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hours | Biaryl-thiazole derivatives | 60–70% | |

| Click reaction | Cu(I), sodium ascorbate | H₂O/THF, 25°C, 6 hours | Triazole-linked thiazole conjugates | 85%* |

*Conditions adapted from bromo-formylthiazole reactions.

科学研究应用

Synthesis of Methyl 2-Formylthiazole-5-Carboxylate

The synthesis of this compound typically involves the reaction of thiazole derivatives with various reagents under controlled conditions. Notable methods include:

- Oxidative Synthesis : Utilizing oxidizing agents such as chromium oxide or dichromates in a two-phase system to convert thiazole derivatives into the desired formyl compound. This method has been shown to yield high purity and significant yields, making it industrially advantageous .

- Condensation Reactions : The use of Hantzsch condensation has also been explored for synthesizing related thiazole derivatives, which can be further modified to produce this compound .

Biological Activities

This compound exhibits a range of biological activities that are significant for pharmaceutical development:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 8 µM against HEPG2 liver carcinoma cells, indicating potent anticancer properties.

- Antifungal Properties : The compound has been tested against Candida albicans, showing significant antifungal activity with a zone of inhibition at concentrations as low as 10 µg/mL.

- Antimicrobial Effects : In broader antimicrobial studies, derivatives of this compound have shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to established antibiotics .

Therapeutic Potential

The therapeutic potential of this compound is highlighted by its role in drug development:

- Antitumor Agents : The structural features of this compound make it suitable for modification into novel antitumor agents. Its thiazole ring structure is known to enhance bioactivity and selectivity towards cancer cells .

- Antiviral Applications : Research indicates that compounds containing thiazole moieties are often effective against viral infections, including those caused by the human immunodeficiency virus (HIV). The ability to modify the thiazole structure allows for the exploration of new antiviral agents based on this scaffold .

- Inhibitors of Enzymatic Activity : The compound's ability to interact with specific enzymes makes it a candidate for developing inhibitors that could be used in treating various diseases, including metabolic disorders and infections .

Case Studies

Several case studies illustrate the effectiveness and versatility of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Study | Exhibited significant cytotoxicity against HEPG2 liver carcinoma cells (IC50 ~8 µM) |

| Antifungal Activity | Effective against Candida albicans with notable inhibition at low concentrations (10 µg/mL) |

| Antimicrobial Testing | Demonstrated substantial activity against Staphylococcus aureus and E. coli |

作用机制

The mechanism of action of methyl 2-formylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The formyl group can undergo nucleophilic attack, leading to the formation of various derivatives that exhibit different biological activities .

相似化合物的比较

Methyl 2-formylthiazole-5-carboxylate belongs to a broader class of thiazole carboxylates, which vary in substituent type, position, and ester groups. Below is a detailed comparison with structurally related compounds, supported by similarity scores, substituent analysis, and applications.

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected Thiazole Carboxylates

Key Observations:

Substituent Effects :

- The formyl group in this compound distinguishes it from analogs with alkyl (e.g., tert-butyl, cyclopropyl) or aromatic substituents (e.g., 4-trifluoromethylphenyl). The formyl group’s electrophilicity facilitates nucleophilic additions, making it a versatile intermediate for synthesizing imines or hydrazones .

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 175277-03-9) contains a lipophilic trifluoromethylphenyl group, enhancing membrane permeability, which is advantageous in drug design .

Ester Group Impact :

- Methyl esters (e.g., this compound) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., Ethyl 2-[4-(benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate, CAS: N/A), which may influence pharmacokinetic profiles .

Key Findings:

- Molecular Weight : this compound has a lower molecular weight (171.17 g/mol) compared to bulkier analogs like Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (331.31 g/mol), which may affect solubility and bioavailability.

- Synthetic Utility : The formyl group in this compound allows for further functionalization, such as the synthesis of Schiff bases or coordination complexes, which are less feasible in analogs like Methyl 2-cyclopropylthiazole-5-carboxylate .

Research and Industrial Relevance

- Medicinal Chemistry : this compound’s derivatives are explored as kinase inhibitors or antimicrobial agents, leveraging the thiazole core’s affinity for biological targets .

- Materials Science : Thiazole carboxylates with aromatic substituents (e.g., Ethyl 2-[4-(benzimidazolyl)phenyl] derivatives) are studied for optoelectronic applications due to extended π-conjugation .

生物活性

Methyl 2-formylthiazole-5-carboxylate (MFTC) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MFTC, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

MFTC is characterized by the following chemical structure:

This structure allows for various interactions with biological targets, making it a subject of intense study in medicinal chemistry.

Antimicrobial Activity

MFTC has demonstrated notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 3.91 | Gram-positive |

| Escherichia coli ATCC 25922 | 15.62 | Gram-negative |

| Micrococcus luteus ATCC 10240 | 7.81 | Gram-positive |

| Pseudomonas aeruginosa ATCC 27853 | 31.25 | Gram-negative |

These results suggest that MFTC exhibits strong activity against certain Gram-positive bacteria, comparable to established antibiotics like nitrofurantoin .

Anticancer Activity

In addition to its antimicrobial properties, MFTC has been evaluated for its anticancer potential. Research studies have indicated that MFTC can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 62.37 | Induction of apoptosis |

| HepG2 (Liver) | 45.00 | Cell cycle arrest at G1 phase |

| Vero (Kidney) | >100 | Low cytotoxicity; serves as control |

The IC50 values indicate that MFTC effectively inhibits cell proliferation in HeLa and HepG2 cells, suggesting potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of MFTC derivatives, revealing insights into structure-activity relationships (SAR). For instance, a study demonstrated that modifications to the thiazole ring significantly enhanced antimicrobial activity, particularly against resistant bacterial strains .

Notable Case Study: Synthesis of Derivatives

A recent investigation synthesized various derivatives of MFTC and assessed their biological activities:

- Compound A : Exhibited an MIC of 1.95 µg/mL against S. aureus.

- Compound B : Showed reduced activity with an MIC of 15 µg/mL against E. coli.

These findings underscore the importance of structural modifications in optimizing the biological activity of thiazole-based compounds .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-formylthiazole-5-carboxylate?

- Methodology : A common approach involves cyclocondensation reactions using acetic acid as both solvent and catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with thiazole precursors in acetic acid for 3–5 hours yields crystalline products. Purification typically involves recrystallization from DMF/acetic acid mixtures . Alternative methods use aryl acids or esters as starting materials, with reflux times varying based on substituent reactivity .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodology : Analytical characterization should include:

- 1H/13C NMR : To identify formyl (δ ~9.8–10.2 ppm) and carboxylate (δ ~165–170 ppm) groups.

- HRMS : For exact mass validation (e.g., [M+H]+ peaks).

- Melting Points : Consistent melting ranges (e.g., 206–208°C for related analogs) help verify purity .

- Table 1 : Example Analytical Data for a Representative Derivative

| Property | Value |

|---|---|

| Melting Point | 206–208°C |

| 1H NMR (DMSO-d6) | δ 10.1 (s, 1H, CHO) |

| 13C NMR (DMSO-d6) | δ 165.2 (COO), 182.4 (CHO) |

| HRMS (m/z) | Calculated: 225.05; Found: 225.03 |

Q. What are the key considerations for scaling up synthesis in academic labs?

- Methodology : Optimize solvent volume (e.g., 100 mL acetic acid per 0.1 mol substrate) and monitor reflux duration to prevent side reactions like over-oxidation. Catalyst-free aqueous ethanol systems may improve eco-friendliness and reduce purification complexity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Methodology :

- Temperature Control : Lower temperatures (e.g., 80°C) may reduce decomposition of formyl groups.

- Catalyst Screening : Sodium acetate or chloroacetic acid can accelerate cyclization .

- pH Modulation : Adjusting pH during workup (e.g., neutralization with NaHCO3) minimizes carboxylate hydrolysis .

Q. How to reconcile conflicting biological activity data across studies?

- Methodology :

- Condition-Dependent Activity : Antimicrobial efficacy of thiazole derivatives is highly pH-sensitive; validate assays under physiological pH (7.4) to avoid false negatives .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring may enhance bioactivity) .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic coupling?

- Methodology :

- DFT Calculations : Model the electron-deficient nature of the formyl group, which facilitates nucleophilic attack at the thiazole C-4 position.

- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., imine formation) .

Q. How to design derivatives for targeted pharmacological applications?

- Methodology :

- Bioisosteric Replacement : Substitute the carboxylate with carboxamide groups to improve membrane permeability.

- In Silico Screening : Use molecular docking to predict binding affinity with enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols?

- Root Cause : Differences in reagent purity (e.g., acetic acid grade), moisture sensitivity of formyl groups, or incomplete cyclization due to insufficient reflux time.

- Resolution : Standardize reagents, use anhydrous conditions, and validate reaction completion via TLC or in-situ IR .

Q. How to address discrepancies in reported biological activity?

- Root Cause : Variability in assay conditions (e.g., bacterial strain selection, incubation time).

- Resolution : Cross-validate using standardized protocols (e.g., CLSI guidelines) and include positive controls like ciprofloxacin for antimicrobial studies .

Research Gaps and Future Directions

- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times.

- Pharmacology : Investigate dual-action derivatives combining antioxidant and cytotoxic moieties for multitarget therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。